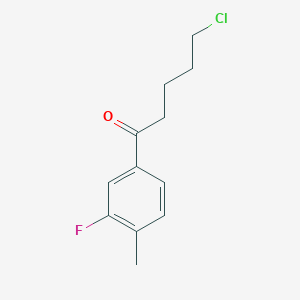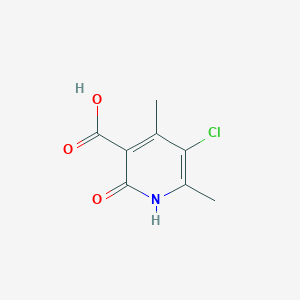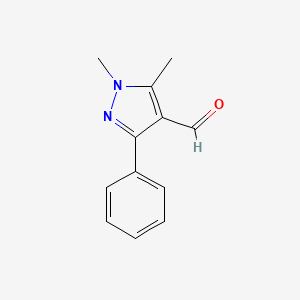
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane is an organic compound that has been used in various scientific research applications. It is a colorless liquid with a boiling point of 191-195°C and a melting point of -20°C. It is also known as 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one, 5-chloro-1-(3-fluoro-4-methylphenyl)pentanone, or 5-chloro-3-fluoro-4-methylphenylpentanone. It is a synthetic compound that is used in the synthesis of other compounds.
Scientific Research Applications
Synthesis of Organic Compounds
- Synthesis of Piperidin-4-ols and Piperidin-4-ones : A study described the synthesis of various piperidin-4-ols using 1,5-dichloropentan-3-ol. The process involved reactions with different anilines, such as 2-fluoro-, 4-methyl-, 4-chloro-, etc., to yield compounds including 1-(4-tolyl)piperidin-4-ol. These piperidin-4-ols were then converted into corresponding 1-arylpiperidin-4-ones (Reese & Thompson, 1988).
Applications in Crystallography
- Pyrazoline Derivatives and Molecular Interactions : Research on substituted pyrazolines, including those with 3-fluoro-4-phenoxyphenyl and 4-methylphenyl groups, revealed insights into molecular chains and isomorphism in crystal structures. These findings have implications for understanding molecular interactions in crystallography (Chopra et al., 2007).
Chemical Synthesis Techniques
- Synthesis of Herbicide Intermediates : A synthesis process was developed for an intermediate of herbicides, 3-(4-Chloro 2 fluoro 5 methoxyphenyl) 1 methyl 5 trifluoromethyl 1H pyrazole. This process involved multiple steps, including treatment with dichloromethyl methyl ether, methyl Grignard, and sodium methoxide (Zhou Yu, 2002).
Chiral Stationary Phases in Chromatography
- Chiral Recognition in Liquid Chromatography : Compounds including 3-fluoro-5-methylphenylcarbamates of cellulose and amylose were synthesized and evaluated for their chiral recognition abilities as stationary phases in high-performance liquid chromatography (HPLC). This research is significant for enantioseparation and the study of chiral drugs (Chankvetadze et al., 1997).
Chemical Analysis and Reactions
- Photochemical Reactions in Organic Chemistry : A study on the photocycloaddition of acrylonitrile to 5-substituted adamantan-2-ones, including fluoro and chloro derivatives, provided insights into the formation of oxetanes and methyleneadamantanes. This research contributes to understanding the face selectivity and transition state theory in organic photochemistry (Chung & Ho, 1997).
properties
IUPAC Name |
5-chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFO/c1-9-5-6-10(8-11(9)14)12(15)4-2-3-7-13/h5-6,8H,2-4,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLAWWCSIYHXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645160 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(3-fluoro-4-methylphenyl)-1-oxopentane | |
CAS RN |
898761-27-8 |
Source


|
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)-1-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1-(3-fluoro-4-methylphenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Ethylphenyl)amino]nicotinic acid](/img/structure/B1327998.png)







![3-(3-Isopropyl-[1,2,4]oxadiazol-5-yl)-propionic acid](/img/structure/B1328018.png)




